molecular formula C15H20F2N2 B12232248 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine

1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine

Cat. No.: B12232248
M. Wt: 266.33 g/mol
InChI Key: NYMZEWFDPRITEH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 2,5-difluorophenylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

    Substitution: The piperazine ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, which are implicated in neurological functions. Additionally, it may inhibit certain enzymes or modulate ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C15H20F2N2

Molecular Weight

266.33 g/mol

IUPAC Name

1-cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H20F2N2/c16-13-4-5-15(17)12(10-13)11-18-6-8-19(9-7-18)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2

InChI Key

NYMZEWFDPRITEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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